N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide

GABA-A receptor pharmacology CNS disorder research Antagonist screening

Standard SAR studies risk inconsistent results when substituting regioisomers. This compound provides a defined, reproducible baseline (Ki 2.18E+3 nM) for GABA-A α1β2γ2 receptor antagonism. Use as a reference tool in selectivity panels (inactive at mGluR1) and comparative pharmacology with agonist analogs. Each lot is QC-verified to ensure batch-to-batch consistency, minimizing revalidation cycles for procurement managers.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Cat. No. B13633719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC(C)(C)CN
InChIInChI=1S/C9H20N2O/c1-7(2)5-8(12)11-9(3,4)6-10/h7H,5-6,10H2,1-4H3,(H,11,12)
InChIKeyWTQIGWPDRJYOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide Overview


N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide (CAS: 1339699-73-8) is a synthetic, non-aromatic aliphatic amide with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . Characterized by a branched alkyl structure and a primary amine functional group, this compound is classified as a secondary amide and serves as a specialized chemical tool in early-stage neurological research, specifically for probing GABA-A and NK-3 receptor pharmacology [1].

1 GABA-A receptor antagonist profiling and SAR studies
2 NK-3 receptor pharmacology and binding research
3 CNS target selectivity panels (GABAergic vs glutamatergic)

N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide Interchangeability Risks


In this chemical class, subtle modifications to the alkyl chain or amine positioning profoundly alter receptor binding and functional activity. Directly substituting N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide with a regioisomer like N-(2-amino-2-methylpropyl)-3-methylbutanamide or a chain-length variant like N-(1-amino-2-methylpropan-2-yl)butanamide will inevitably change the compound's interaction profile with GABA-A and other CNS targets [1]. These structural differences introduce variations in steric hindrance, hydrogen bonding, and lipophilicity, which are critical for achieving consistent and interpretable results in pharmacological assays, thereby rendering generic substitution a high-risk approach for reproducible research.

Regioisomer substitution may shift GABA-A binding profile and affinity
Chain-length variant may reverse functional activity (antagonist → agonist)
Structural analogs alter off-target selectivity and safety classification

N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide Comparative Evidence


GABA-A α1β2γ2 Binding Affinity Comparison

N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide exhibits measurable, albeit weak, antagonist activity at the human α1β2γ2 GABA-A receptor. Its Ki of 2.18E+3 nM is directly comparable to the regioisomer N-(2-amino-2-methylpropyl)-3-methylbutanamide, which shows a markedly different affinity profile in related assays [1]. This comparison underscores that the specific positioning of the amine and amide groups is a key determinant of target engagement, precluding the use of the regioisomer as a direct substitute [2].

GABA-A α1β2γ2 Binding
Reported comparison
Ki: 2.18E+3 nM
Supports GABA-A antagonist SAR studies
Measurable but weak affinity; regioisomer shows divergent profile
GABA-A receptor pharmacology CNS disorder research Antagonist screening

GABA-A Agonist vs. Antagonist Functional Switch

The functional activity at GABA-A receptors is highly sensitive to structural changes. While N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide functions as an antagonist (Ki 2.18E+3 nM), its chain-shortened analog, N-(1-amino-2-methylpropan-2-yl)butanamide, demonstrates agonist activity at the recombinant human GABA-A α1β2γ2S receptor with an EC50 of 4.80E+4 nM [1]. This reversal of functional effect (from antagonist to agonist) highlights that even a minor change in the acyl chain length (isovaleryl vs. butyryl) can switch the compound's mode of action at the same receptor subtype, making the specific compound essential for studies focused on GABA-A antagonism.

Functional Switch
Reported comparison
Antagonist (Ki 2.18E+3 nM) vs Agonist (EC50 4.80E+4 nM)
Highlights functional divergence; may guide receptor profiling
Chain-shortened analog reverses activity at same receptor subtype
GABAergic modulation Receptor profiling Neurological research tools

mGluR1 Off-Target Selectivity

A direct comparison of off-target effects reveals a stark difference in selectivity between closely related compounds. N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide does not exhibit significant interaction with the human metabotropic glutamate receptor 1 (mGluR1) at the tested concentrations, whereas N-(1-amino-2-methylpropan-2-yl)butanamide is a potent antagonist of the same receptor with an IC50 of 6.30 nM [1]. This 1,000-fold difference in activity against a major excitatory neurotransmitter receptor demonstrates the superior selectivity of the isovaleryl analog for specific research applications where mGluR1 engagement is an undesirable confounding factor.

mGluR1 Selectivity
Head-to-head
Target: not significantly active | Comparator: IC50 6.30 nM
Supports off-target profiling and selectivity review
>1,000-fold difference in mGluR1 activity reported
Receptor selectivity Off-target screening Glutamatergic signaling

Physicochemical and Safety Profile

The target compound and its close analogs possess distinct physicochemical and safety profiles that are critical for laboratory handling and experimental design. While specific LogP and hazard data for N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide are not readily available, the structurally similar N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide has a documented LogP of 0.34 and carries a GHS07 warning with specific hazard statements (H302, H315, H319, H335) . These data serve as a class-level inference for the expected lipophilicity and mandatory safety precautions. In contrast, the regioisomer N-(2-amino-2-methylpropyl)-3-methylbutanamide is associated with different hazard profiles in supplier documentation, underscoring that even minor structural changes can alter safety classifications and handling requirements.

Physicochemical & Safety
Class-level
LogP ~0.34 (analog), GHS07 hazards inferred
Class-level inference for handling; data to verify
LogP and hazard statements from structurally similar analog
Physicochemical properties Safety assessment Laboratory handling

N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide Research Applications


GABA-A Antagonist SAR Studies

This compound is optimally used as a reference tool in structure-activity relationship (SAR) studies focused on GABA-A α1β2γ2 receptor antagonists. Its defined, albeit weak, Ki of 2.18E+3 nM provides a quantitative baseline for evaluating the impact of structural modifications on binding affinity [1]. Researchers can compare the activity of newly synthesized analogs against this established value to map the pharmacophore and optimize potency for this CNS target.

Comparative Agonist/Antagonist Profiling

The compound is ideally suited for use in comparative pharmacological studies alongside its agonist analog, N-(1-amino-2-methylpropan-2-yl)butanamide. By employing both compounds in parallel assays, researchers can dissect the structural features that govern the switch from antagonism to agonism at the GABA-A receptor [2]. This approach is fundamental for understanding receptor modulation and designing ligands with specific functional outcomes.

Neurological Target Selectivity Profiling

Given its lack of significant activity at mGluR1, this compound is a valuable tool in selectivity panels aimed at differentiating GABAergic from glutamatergic signaling pathways [3]. It can serve as a control to ensure that observed phenotypic effects in CNS models are not confounded by off-target modulation of mGluR1, thereby increasing the confidence in target engagement data for other compounds in a screen.

NK-3 Receptor Antagonism in Disease Models

As a claimed NK-3 receptor antagonist, this compound is relevant for research exploring therapeutic interventions in neuropsychiatric and neurological disorders [4]. It is specifically applicable in preclinical studies investigating models of depression, anxiety, psychosis, schizophrenia, and cognitive disorders where NK-3 receptor modulation is hypothesized to play a role.

Application
Selection Property
Validation Focus
GABA-A Antagonist SAR Studies
Reported α1β2γ2 antagonist binding profile
Binding affinity confirmation and SAR interpretation
Comparative Agonist/Antagonist Profiling
Functional activity profile (antagonist vs agonist)
Receptor functional outcome verification
Neurological Target Selectivity Profiling
Off-target selectivity (mGluR1)
Selectivity panel against glutamatergic targets
NK-3 Receptor Modulation Studies
NK-3 receptor binding/antagonism context
Model-specific receptor occupancy and neurobehavioral endpoints
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